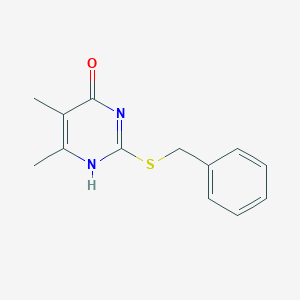
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as EIMBC, is a synthetic compound that has shown potential in a variety of scientific research applications. This compound has gained attention due to its unique chemical structure and potential biological activity. In
作用機序
The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. EIMBC has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EIMBC has been found to have several biochemical and physiological effects. Studies have shown that EIMBC can induce apoptosis in cancer cells, prevent the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in various diseases. EIMBC has also been found to have antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using EIMBC in lab experiments is its unique chemical structure, which can provide insights into the mechanism of action of other compounds. EIMBC has also been found to have potent biological activity, which makes it a useful tool for studying various diseases.
One limitation of using EIMBC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. EIMBC also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research on EIMBC. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in studying the mechanism of action of EIMBC and identifying its targets in the cell. Additionally, researchers are exploring the potential of EIMBC in other areas, such as inflammation and oxidative stress.
Conclusion:
In conclusion, EIMBC is a synthetic compound that has shown potential in a variety of scientific research applications. The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. EIMBC has been found to have potential in the development of new drugs for the treatment of cancer and Alzheimer's disease. The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has several biochemical and physiological effects, including inducing apoptosis in cancer cells, preventing the formation of amyloid-beta plaques in Alzheimer's disease, and reducing inflammation in various diseases. EIMBC has advantages and limitations for lab experiments, including its unique chemical structure and potent biological activity, as well as its low solubility in water and short half-life. There are several future directions for the research on EIMBC, including the development of new drugs, studying the mechanism of action, and exploring its potential in other areas.
合成法
The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure EIMBC.
科学的研究の応用
EIMBC has been found to have potential in various scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that EIMBC has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EIMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. EIMBC has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
特性
分子式 |
C25H30N2O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(4Z)-4-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C25H30N2O2/c1-6-11-23-22(25(28)27(26-23)20-12-9-8-10-13-20)16-19-15-21(17(3)4)24(29-7-2)14-18(19)5/h8-10,12-17H,6-7,11H2,1-5H3/b22-16- |
InChIキー |
BQLAIFJLTOUHPE-JWGURIENSA-N |
異性体SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
正規SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)


![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
